2-(4-Chloro-3-nitrobenzoyl)benzoic acid
Overview
Description
The compound "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" is not directly discussed in the provided papers. However, several papers discuss closely related compounds, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, papers discuss the properties and reactivity of various chloro-nitrobenzoic acid derivatives, which are structurally similar to the target compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of multireactive building blocks, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare various nitrogenous heterocycles . The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which shares some structural features with the target compound, involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization . These methods could potentially be adapted for the synthesis of "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" by considering the reactivity of the nitro and chloro substituents on the benzene ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques . For example, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction, revealing the importance of halogen bonds in these structures . Similar techniques could be employed to analyze the molecular structure of "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" to understand its conformation and potential for forming supramolecular structures.
Chemical Reactions Analysis
The reactivity of chloro-nitrobenzoic acid derivatives is influenced by the presence of electron-withdrawing groups, which can affect nucleophilic substitution reactions . The nitration of related compounds, such as 2-(3-chloro-4-methyl-benzoyl)benzoic acid, results in the formation of various nitro-substituted products . These findings suggest that "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" may also undergo similar reactions, with the nitro group potentially directing further electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzoic acid derivatives are often characterized by their ability to form hydrogen bonds and halogen bonds, which can lead to the formation of supramolecular structures . The presence of these interactions can influence the compound's solubility, melting point, and other physicochemical properties. The electronic structure and molecular electrostatic potential of these compounds have been studied using DFT calculations, providing insights into their reactivity and intermolecular interactions .
Scientific Research Applications
Application in Nitration Studies and Dye Synthesis
Research on analogs of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, such as 2-(3-chloro-4-methylbenzoyl)benzoic acid, shows their use in nitration studies and potential applications in dye synthesis. Nitration of these compounds results in various derivatives, indicating their versatility in organic synthesis and potential application in developing new dyes (Arient, Šlosar, Štěrba, & Obruba, 1967).
Role in Molecular Salts/Cocrystals
Studies on molecular salts and cocrystals of related compounds, like 2-Chloro-4-nitrobenzoic acid, suggest their significance in crystal engineering. These compounds can form various molecular salts with pyridyl and benzoic acid derivatives, offering insights into the formation of supramolecular synthons and the role of halogen bonds in crystal structures. This could be relevant for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in similar contexts (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Use in Doping Polyaniline
Benzoic acid and its derivatives, including 4-nitrobenzoic acid, have been used as dopants for polyaniline. This research indicates the potential of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in similar applications, enhancing the properties of conductive polymers (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-3-nitrobenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAQDHCJBLSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058925 | |
Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |
CAS RN |
85-54-1 | |
Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 85-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-3-nitrobenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GY4PM962I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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